molecular formula C7H11NO2 B2455875 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one CAS No. 107904-15-4

4-Oxa-1-azabicyclo[3.3.1]nonan-6-one

Cat. No.: B2455875
CAS No.: 107904-15-4
M. Wt: 141.17
InChI Key: XVWDJAQXVZKSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxa-1-azabicyclo[3.3.1]nonan-6-one is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . Its structure features a bridged bicyclic scaffold incorporating both nitrogen and oxygen heteroatoms, a framework recognized in medicinal chemistry for its three-dimensional complexity and potential in drug discovery . The azabicyclo[3.3.1]nonane core is a privileged structure found in numerous bioactive molecules and natural products, with derivatives reported to exhibit a range of biological activities such as antiarrhythmic, antithrombic, and affinity for various neurotransmitter receptors . This specific ketone variant serves as a valuable synthetic intermediate, providing a versatile platform for further chemical functionalization and exploration of structure-activity relationships in pharmaceutical and agrochemical research . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-oxa-1-azabicyclo[3.3.1]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-1-2-8-3-4-10-7(6)5-8/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWDJAQXVZKSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOC(C2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107904-15-4
Record name 4-oxa-1-azabicyclo[3.3.1]nonan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Elucidation and Characterization Methodologies for 4 Oxa 1 Azabicyclo 3.3.1 Nonan 6 One and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of bicyclic compounds in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful suite of experiments to map out the complex architecture of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For the 4-Oxa-1-azabicyclo[3.3.1]nonane skeleton, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the compound's conformation and relative stereochemistry. emerypharma.com

One-dimensional NMR provides foundational information about the chemical environment of each nucleus. In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the type of proton and its neighboring protons. For the 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one framework, protons adjacent to the nitrogen (e.g., at C2, C8) and oxygen (e.g., at C3, C5) atoms are expected to be deshielded, appearing at a lower field (higher ppm value) compared to other methylene (B1212753) protons. semanticscholar.org A notable feature in related azabicyclo[3.3.1]nonane systems is the significant deshielding of the axial proton at the C7 position (equivalent to C9 in the target compound's parent granatane system) due to steric compression from the lone pair of electrons on the bridgehead nitrogen. semanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon (C6) is typically the most deshielded, appearing significantly downfield (~210 ppm). Carbons bonded to heteroatoms (C2, C3, C5, C8) also exhibit characteristic downfield shifts. Data from various substituted 3-azabicyclo[3.3.1]nonanes demonstrate how substituent placement affects these chemical shifts. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Azabicyclo[3.3.1]nonane Derivatives Note: Data is compiled from related structures to illustrate typical chemical shifts. Exact values for the target compound may vary.

Compound TypePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneC3 (C=O)-211.6 lu.se
C1, C5 (Bridgehead)3.36–3.30 (m)57.2 lu.se
C2, C8 (N-CH₂)2.75 (dd), 2.27 (d)53.7 lu.se
N-Ethyl-[3.3.1]azabicycle7-Hₐ (Compressed)2.86- semanticscholar.org
7-Hₑ1.53- semanticscholar.org
3-Azabicyclo[3.3.1]nonane derivativeC6, C9 substituentsVaries with stereochemistryVaries with stereochemistry nih.gov

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. science.gov

DQCOSY (Double Quantum Filtered Correlation Spectroscopy) or simply COSY maps ¹H-¹H coupling correlations, allowing for the tracing of proton connectivity through the carbon skeleton. This is crucial for assigning protons within the same spin system, such as the C2-C3 and C7-C8-C9 fragments. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (typically 2-3 bond) correlations between protons and carbons. This technique is vital for connecting different spin systems and for assigning quaternary carbons (like the carbonyl C6) by observing correlations from nearby protons (e.g., H5, H7). researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is the primary NMR method for determining the 3D structure and stereochemistry. For instance, NOESY can confirm the chair-chair or chair-boat conformation of the bicyclic rings by identifying key spatial relationships, such as those between axial protons on different rings. semanticscholar.orgresearchgate.net In related systems, NOESY has been used to confirm a chair-chair conformation or to support a predominance of a boat-chair (BC) form in solution. semanticscholar.orgresearchgate.net

Bicyclo[3.3.1]nonane systems are known to exist in a conformational equilibrium between chair-chair (CC), chair-boat (CB), and boat-boat (BB) forms. vu.lt While the double chair conformation is often the most stable, the introduction of substituents or heteroatoms can alter this preference. vu.lt

Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals. lu.se At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. vu.lt This allows for the determination of the equilibrium constant between the conformers and the calculation of thermodynamic parameters (ΔG, ΔH, ΔS) for the interconversion process. nih.govacs.org

The stereochemistry of the this compound ring system and its substituents is determined by a comprehensive analysis of NMR data.

Conformational Analysis : The preferred conformation (e.g., chair-chair vs. chair-boat) is deduced primarily from NOESY data. researchgate.netresearchgate.net For example, a strong NOE between the axial protons at C2 and C8 would support a chair conformation for the piperidine (B6355638) ring. The presence or absence of a transannular NOE between protons at C3 and C7 (or C9) can help distinguish between chair and boat forms of the rings.

Substituent Orientation : The orientation of any substituents (axial vs. equatorial) is determined by analyzing both coupling constants and NOE data. Axial protons typically show large couplings to adjacent axial protons (³Jₐₐ ≈ 10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller. emerypharma.com NOESY correlations between a substituent and specific protons of the bicyclic core can definitively place it in either an axial or equatorial position.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, single-crystal X-ray diffraction gives an unambiguous picture of the molecule's conformation and stereochemistry in the solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and the three-dimensional arrangement of the molecule.

Studies on closely related derivatives, such as 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, have used X-ray crystallography to confirm a chair-chair conformation in the solid state. acs.orgcapes.gov.bracs.org In other instances, such as a 7-benzyl-9-aryl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, a chair-boat form was identified in the crystal structure. tandfonline.com Comparing the solid-state structure from X-ray crystallography with the solution-state conformation determined by NMR provides valuable insight into the molecule's conformational flexibility and the influence of intermolecular forces in the crystal lattice. researchgate.nettandfonline.com

Table 2: Crystallographic Data for a Representative 3-Oxa-7-azabicyclo[3.3.1]nonane Derivative Data for 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one.

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupPnam researchgate.net
ConformationChair-Chair researchgate.net
O(3)-N(7) Contact Distance (Å)2.776 researchgate.net
CommentThe O-N distance is less than the sum of van der Waals radii, indicating slight flattening of the oxa-ring and puckering of the aza-ring. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies of these absorptions are characteristic of particular bonds.

For this compound, the key functional groups are a ketone (C=O), a tertiary amine (C-N), and an ether (C-O-C) within a bicyclic system. The IR spectrum would be expected to show characteristic absorption bands for the stretching vibrations of these groups. The most prominent peak would be the carbonyl stretch of the ketone. The C-O-C stretch of the ether and the C-N stretch of the amine would also be present, typically in the fingerprint region.

While specific experimental IR data for this compound is not readily found in surveyed literature, a theoretical analysis suggests the following expected absorption regions.

Interactive Table 1: Expected IR Absorption Bands for this compound

Functional GroupBond TypeExpected Absorption Range (cm⁻¹)Vibration Type
KetoneC=O1700-1725Stretching
EtherC-O-C1070-1150Asymmetric Stretching
AmineC-N1020-1250Stretching
AlkaneC-H2850-2960Stretching

Other Spectroscopic Methods in Structural Characterization

Beyond IR spectroscopy, other methods are crucial for a complete structural elucidation. Mass spectrometry is particularly vital for determining the molecular weight and elemental composition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molecular formula C₇H₁₁NO₂), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.

No experimental mass spectrometry data for the parent compound is available in the reviewed literature. However, predicted mass-to-charge ratios for various adducts have been calculated and are presented below. uni.lu These predictions are based on the compound's molecular formula and are essential for identifying the molecule in mass spectrometry analyses. uni.lu

Interactive Table 2: Predicted Mass Spectrometry Data for this compound Adducts

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺142.08626
[M+Na]⁺164.06820
[M-H]⁻140.07170
[M+NH₄]⁺159.11280
[M+K]⁺180.04214
[M]⁺141.07843

Data sourced from predicted values as experimental data is not available in the surveyed literature. uni.lu

Conformational Analysis of 4 Oxa 1 Azabicyclo 3.3.1 Nonan 6 One and Analogues

Chair-Chair (CC) and Boat-Chair (BC) Conformational Equilibria

The bicyclo[3.3.1]nonane system and its heteroanalogues predominantly exist in a dynamic equilibrium between the twin-chair (CC) and boat-chair (BC) conformations. researchgate.net In the CC conformation, both six-membered rings adopt a low-energy chair form. Conversely, the BC conformation consists of one ring in a chair form and the other in a higher-energy boat form. For many carbocyclic and heterocyclic bicyclo[3.3.1]nonane derivatives, the CC conformation is generally the most stable due to the minimization of torsional and van der Waals strain. researchgate.net

However, the introduction of heteroatoms, such as nitrogen and oxygen in the 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one skeleton, can significantly influence this equilibrium. For instance, in certain 3,7-diheterabicyclo[3.3.1]nonane systems, the BC form can become more populated or even the predominant conformer. researchgate.net The preference for a particular conformation is a result of the balance between minimizing steric repulsions, such as those between the C3 and C7 positions in the CC form, and avoiding the eclipsing interactions present in the boat ring of the BC form. researchgate.net In the case of 3,7-diazabicyclo[3.3.1]nonanes, for example, the repulsion between the lone pairs of the nitrogen atoms can favor the BC conformation. researchgate.net

Energy Differences and Barriers to Conformational Interconversion

The relative stability of the CC and BC conformers is dictated by the energy difference between them. For the parent bicyclo[3.3.1]nonan-9-one, the free energy difference between the CC and BC conformations is approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net Theoretical calculations on related systems, such as 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, have shown a small energy difference of only 1.497 kcal/mol between the CC and BC conformers. researchgate.netresearchgate.net

Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated that the boat-chair conformation is more stable than the twin-boat conformation by 4.0 kJ mol⁻¹. rsc.org The energy barriers to interconversion in some bicyclo[3.3.1]nonane systems are relatively high, on the order of ~19 kcal/mol, which can limit the number of accessible conformers at room temperature. bath.ac.uk These energy differences and barriers are sensitive to the nature and position of heteroatoms and substituents within the bicyclic framework.

Influence of Heteroatoms and Substituents on Conformational Preferences

The introduction of heteroatoms and substituents into the bicyclo[3.3.1]nonane skeleton has a profound impact on the conformational equilibrium. The presence of heteroatoms like oxygen and nitrogen can alter bond lengths and angles, as well as introduce lone pair interactions that can stabilize or destabilize certain conformations. For example, in 3,7-diazabicyclo[3.3.1]nonanes, the conformational preference can be controlled by the substituents on the nitrogen atoms. Acyl substituents, which lead to planar bonding at the nitrogen, favor the twin-chair conformation, while alkyl or arylsulfonyl groups, resulting in pyramidal nitrogen, favor the boat-chair form. rsc.org

In 3-azabicyclo[3.3.1]nonane derivatives, the introduction of a 2-isopropyl substituent can shift the preference from a flattened double-chair conformation to a chair-boat conformation. researchgate.net Similarly, in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the BC conformation is adopted to avoid severe 1,3-diaxial steric repulsion between the aryl groups. rsc.org The presence of a hydroxyl group, as seen in related 3-azabicyclo[3.3.1]nonan-7-ol, can stabilize a chair-boat conformation through intramolecular hydrogen bonding. This interaction can overcome the inherent preference for the chair-chair form.

Solution-Phase Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of bicyclo[3.3.1]nonane analogues in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly informative. For instance, in a related [3.3.1]azabicycle, NOESY correlations were used to confirm a chair/chair conformation in solution. nih.gov The presence or absence of specific through-space correlations between protons can provide definitive evidence for the proximity of atoms, allowing for the assignment of a particular conformation. nih.gov

In studies of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, proton NMR analyses using NOESY techniques strongly supported a predominance of the BC form in solution. researchgate.net Conversely, for the corresponding hydroperchlorates, NMR analyses suggested CC forms for each in solution. researchgate.net The choice of solvent can also influence the conformational equilibrium, as observed in a [3.3.1]oxabicycle where the difference in chemical shifts attributed to steric compression varied in different deuterated solvents. nih.gov

Solid-State Conformational Determination

Single-crystal X-ray diffraction provides unambiguous determination of the molecular conformation in the solid state. bath.ac.uk This technique has been extensively used to study the three-dimensional structure of bicyclo[3.3.1]nonane derivatives. For example, the X-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one confirmed a chair-chair conformation for this ketone in the solid state. researchgate.net

In contrast, the solid-state structure of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one was revealed to be a chair-boat conformer. nih.gov However, upon reduction of the ketone and formation of the hydroperchlorate salt, the resulting 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate adopted a chair-chair conformation in the solid state. nih.gov These examples highlight that the conformation in the solid state can be influenced by both the substitution pattern and the formation of salts. In some instances, protonated [3.3.1]azabicycles have been found to adopt a true-boat/true-chair conformation in the crystal lattice. nih.govnih.govbath.ac.uk

Steric Compression Effects on Spectroscopic Signatures and Conformation

A notable spectroscopic feature in some bicyclo[3.3.1]nonane systems is the through-space steric compression effect, which is observable in ¹H NMR spectra. nih.govnih.govbath.ac.uk This effect arises from the repulsive interaction between the lone-pair electrons of a heteroatom (like oxygen or nitrogen) and the electron cloud of a nearby proton. nih.govnih.govbath.ac.uk This repulsion pushes the electron density away from the compressed proton, leading to a significant downfield shift (deshielding) in its ¹H NMR signal. nih.govnih.govbath.ac.uk

The magnitude of this deshielding is related to the proximity and overlap of the heteroatom's lone pair and the compressed proton. nih.govnih.govbath.ac.uk For instance, in a [3.3.1]oxabicycle, the 7-Ha proton was found to be sterically compressed by the lone-pair electrons of the ether oxygen atom, resulting in a significant difference in chemical shift compared to the 7-He proton. nih.gov This steric compression can also influence the local conformation, potentially altering coupling constants. rsc.org The observation of this effect can serve as strong evidence for a particular conformation, typically a chair-chair arrangement where the heteroatom and the compressed proton are in close spatial proximity. nih.gov

Synthetic Methodologies for 4 Oxa 1 Azabicyclo 3.3.1 Nonan 6 One and Its Derivatives

Historical Context of Bicyclo[3.3.1]nonane Scaffold Synthesis

The synthesis of the bicyclo[3.3.1]nonane skeleton has been a subject of interest for decades, largely due to its presence in numerous natural products. Early synthetic efforts were often lengthy and lacked stereocontrol. However, these initial studies laid the groundwork for the development of more sophisticated and efficient methodologies. The inherent conformational properties of the bicyclo[3.3.1]nonane system, which can exist in chair-chair, boat-chair, or twin-boat conformations, have also driven research into its synthesis and stereochemistry. Over the years, a variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern catalytic processes, to construct this bridged bicyclic system with increasing levels of complexity and control. rsc.org

Cyclization Reactions in Bicyclo[3.3.1]nonane Formation

The construction of the bicyclo[3.3.1]nonane core, including the 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one variant, heavily relies on cyclization reactions that form the two constituent rings. These strategies are designed to efficiently build the bridged structure, often in a stereoselective manner.

Multi-Component Reactions (e.g., Mannich-type Reactions)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. The Mannich reaction, a classic example of an MCR, has been extensively utilized in the synthesis of azabicyclo[3.3.1]nonanes. chemijournal.com This reaction typically involves the condensation of an enolizable ketone, an aldehyde, and an amine. wikipedia.org

In the context of this compound and its derivatives, a double Mannich-type reaction can be envisioned. For instance, the reaction of a suitable ketone, an aldehyde, and a primary amine or ammonia (B1221849) source can lead to the formation of the bicyclic core. nih.govresearchgate.net The versatility of the Mannich reaction allows for the introduction of various substituents on the bicyclic framework by choosing appropriately substituted starting materials. chemijournal.com For example, the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones is commonly achieved through a three-component Mannich reaction of a cyclohexanone (B45756) derivative, an aromatic aldehyde, and ammonium (B1175870) acetate. chemijournal.com

Starting Material 1Starting Material 2Starting Material 3ProductReaction Type
Ketone (with α-hydrogens)AldehydeAmmonium Acetate2,4-Diaryl-3-azabicyclo[3.3.1]nonanoneMannich Reaction
Cyclic β-keto esterBis(alkoxymethyl)alkylamineAzabicyclo[3.3.1]nonaneDouble Mannich Reaction

Tandem Reactions and Cascade Processes

Tandem reactions, also known as cascade or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecular architectures like the bicyclo[3.3.1]nonane scaffold. semanticscholar.org These processes involve two or more bond-forming events that occur sequentially in a single synthetic operation without the isolation of intermediates. semanticscholar.org

A common strategy involves a tandem Michael addition followed by an intramolecular cyclization. For example, the reaction of a Michael donor with a suitable acceptor can generate an intermediate that subsequently undergoes an intramolecular cyclization to form the bicyclic system. semanticscholar.org An enantiospecific synthesis of functionalized bicyclo[3.3.1]nonanes has been developed using a tandem intermolecular alkylation-intramolecular Michael addition sequence starting from 10-bromocarvones. semanticscholar.org Another approach involves a tandem Michael addition–Claisen condensation cascade to yield a tricyclic derivative containing the bicyclo[3.3.1]nonane core. rsc.org Furthermore, organocatalytic domino Michael-hemiacetalization-Michael reactions have been employed for the stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov

Intramolecular Cyclizations

Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclic and bicyclic systems. In the context of the 4-Oxa-1-azabicyclo[3.3.1]nonane framework, intramolecular strategies can provide high levels of stereocontrol. These reactions often involve the formation of one of the rings from a pre-formed monocyclic precursor.

Examples of intramolecular cyclizations used to form bicyclo[3.3.1]nonane systems include intramolecular aldol (B89426) reactions and radical cyclizations. rsc.orgacs.org For instance, an acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of diketones has been reported to achieve bicyclo[3.3.1]nonenone structures. rsc.org Mercury(II)-salt-mediated intramolecular cyclizations of unsaturated compounds have also been utilized to construct bicyclic ethers and amines. beilstein-journals.org

Enantioselective Synthesis and Desymmetrization Strategies

The development of enantioselective methods for the synthesis of bicyclo[3.3.1]nonanes is of great importance due to the prevalence of chiral derivatives in biologically active molecules. These strategies aim to control the absolute stereochemistry of the final product, leading to the formation of a single enantiomer.

Dual Catalytic Systems for Asymmetric Cyclization

Dual catalytic systems, which employ two different catalysts to promote distinct steps of a reaction sequence, have emerged as a powerful tool for asymmetric synthesis. In the context of bicyclo[3.3.1]nonane synthesis, dual catalysis can enable enantioselective cyclization reactions. For instance, the combination of a chiral organocatalyst and a metal catalyst can be used to control the stereochemical outcome of a cascade reaction. Organocatalysis has been successfully applied to the asymmetric synthesis of various bicyclo[3.3.1]nonane frameworks through desymmetrization and cascade reactions. researchgate.net These approaches often utilize chiral amines or phosphoric acids to induce enantioselectivity in the formation of the bicyclic core. researchgate.net

Chiral Precursor and Auxiliary Approaches

The asymmetric synthesis of bicyclo[3.3.1]nonane systems, including aza- and oxa- variants, often relies on the use of enantiomerically pure starting materials or chiral auxiliaries to control stereochemistry.

One effective strategy involves the use of readily available chiral building blocks. For instance, the synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a closely related dione (B5365651) analog, has been accomplished starting from N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols. researchgate.net The resolution of the racemic diols can be achieved through the crystallization of diastereomeric esters or via enzymatic kinetic resolution using lipases, such as from Candida rugosa. researchgate.net This enzymatic approach often shows a kinetic preference for one enantiomer, allowing for the separation of stereoisomers. researchgate.net The absolute configuration of the resulting chiral diones can be determined by comparing experimental and simulated circular dichroism (CD) spectra. researchgate.net

Steroids, as naturally occurring chiral molecules, have also served as precursors for the synthesis of bicyclo[3.3.1]nonane-steroid derivatives. ichem.md Starting from estradiol (B170435) or estrone, a series of reactions including etherification, addition, nucleophilic substitution, and cyclization can be employed to construct the bicyclic system attached to the steroid core. ichem.md

Another approach utilizes chiral auxiliaries. For example, in the synthesis of enantiomerically pure 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-ones, the saponification of diastereomeric menthyl esters was a key step. The known absolute configuration of the menthyl group allowed for the determination of the absolute configuration of the final 3-azabicyclo[3.3.1]nonan-2-one skeleton. thieme-connect.com

Method Chiral Source Key Transformation Product Type Reference
Diastereomeric Ester CrystallizationChiral AlcoholsResolution of racemic diolsEnantiomerically pure diones researchgate.net
Enzymatic Kinetic ResolutionLipase (Candida rugosa)Selective acylation of one diol enantiomerEnantiomerically enriched diols researchgate.net
Chiral Precursor SynthesisSteroids (Estradiol, Estrone)Cyclization onto steroid coreBicyclo[3.3.1]nonane-steroid hybrids ichem.md
Chiral AuxiliaryMenthyl groupSaponification of diastereomeric estersEnantiomerically pure lactams thieme-connect.com

Functional Group Transformations and Derivatization Approaches

Once the core this compound skeleton is assembled, further diversification can be achieved through various functional group transformations.

Alkylation and Acylation of Nitrogen and Oxygen Centers

The nitrogen atom within the azabicyclo[3.3.1]nonane framework is a common site for modification. Intramolecular N-alkylation is a key strategy for the construction of the heterocyclic ring system itself. rsc.org For pre-formed bicyclic systems, the nitrogen can be functionalized through various alkylation and acylation reactions. For example, in related 9-azabicyclo[3.3.1]nonane systems, the nitrogen has been alkylated with groups like benzyl (B1604629) and methyl. google.com Acylation of the nitrogen atom with acylating agents can also be performed to introduce amide functionalities. google.com

While the parent compound "this compound" does not possess a free hydroxyl group, derivatives that do can undergo O-alkylation or O-acylation. google.com For instance, if the ketone at C6 were reduced to an alcohol, this hydroxyl group could be converted to an ether (O-alkylation) or an ester (O-acylation). google.com

Reduction Reactions of the Ketone Moiety

The ketone at the C6 position is a versatile functional group that can be readily reduced to the corresponding secondary alcohol. This transformation introduces a new stereocenter and a site for further functionalization. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. google.comresearchgate.net

The reduction of 3,7-diheterabicyclo[3.3.1]nonan-9-ones with LiAlH₄ has been shown to produce a mixture of two stereoisomeric secondary alcohols, corresponding to axial and equatorial attack of the hydride on the carbonyl group. researchgate.net Similarly, the reduction of 9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in ethanol (B145695) yields the corresponding alcohol. google.com The stereochemical outcome of these reductions can be influenced by the structure of the bicyclic system and the reaction conditions.

Substrate Reducing Agent Solvent Product Reference
9-Azabicyclo[3.3.1]nonan-3-oneSodium Borohydride (NaBH₄)Ethanolendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com
3,7-Diheterabicyclo[3.3.1]nonan-9-onesLithium Aluminum Hydride (LiAlH₄)Not specifiedMixture of stereoisomeric secondary alcohols researchgate.net
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium / 1-Pentanol1-Pentanolendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com

Introduction of Various Functionalities (e.g., hydrazones, oximes, amides)

The carbonyl group of the this compound is a key site for derivatization to introduce diverse functionalities. The reaction of the ketone with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base like pyridine, yields the corresponding oxime. ijprajournal.com This method is a standard procedure for converting carbonyl compounds into oximes. ijprajournal.com

Similarly, condensation with hydrazines produces hydrazones. ijprajournal.comchemijournal.com These reactions expand the molecular complexity and allow for the introduction of various substituents depending on the nature of the hydroxylamine or hydrazine (B178648) reagent used. The carbonyl group enables the functionalization of 3-azabicyclo[3.3.1]nonanones into a range of sulfur and nitrogen-containing heterocycles, including hydrazones, oximes, and amides. chemijournal.com

Novel Synthetic Routes and Reaction Rearrangements

The construction of the bicyclo[3.3.1]nonane core, including its heteroatom-containing analogues, has been the subject of extensive research, leading to the development of several novel synthetic strategies. rsc.org These methods can be broadly classified based on the type of bond formation.

Intramolecular condensation and cyclization reactions are prominent. The first synthesis of a 1-azabicyclo[3.3.1]nonan-2-one derivative involved an intramolecular condensation of a cyano diester. nih.gov More contemporary methods include intramolecular N-alkylation, where a suitably functionalized precursor cyclizes in the presence of a base to form the azabicyclic ring system. rsc.org

Cascade reactions, such as tandem Michael addition-Claisen condensation sequences, offer an efficient route to the bicyclic core. rsc.org Organometallic approaches have also been employed, utilizing complexes to facilitate stereocontrolled synthesis. rsc.org Furthermore, cycloaddition reactions are widely used in constructing complex natural products containing the bicyclo[3.3.1]nonane framework. rsc.org Recent advancements have focused on desymmetrization and cascade reactions of different prochiral starting materials to access chiral bicyclo[3.3.1]nonane derivatives and their aza, oxa, and thio analogues. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in the 1-position of the bicyclic system possesses a lone pair of electrons, rendering it nucleophilic and basic. As a secondary amine, its reactivity is influenced by both electronic and steric factors. The nucleophilicity of amines is a well-established principle in organic chemistry, with secondary amines generally exhibiting greater nucleophilicity than primary amines due to the electron-donating effect of the additional alkyl group. masterorganicchemistry.com However, the rigid bicyclic structure of 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one imposes significant steric hindrance around the nitrogen atom, which can modulate its reactivity towards electrophiles.

Reactions involving the amine moiety are expected to include standard transformations such as N-alkylation, N-acylation, and reactions with carbonyl compounds to form enamines or undergo Mannich-type reactions. mdpi.com The success and rate of these reactions would be highly dependent on the steric bulk of the incoming electrophile. For instance, reaction with small electrophiles would be more favorable than with larger, more sterically demanding reagents. The bicyclic nature of quinuclidine, a structurally related tertiary amine where the alkyl groups are "tied back," results in high nucleophilicity, suggesting that the constrained geometry of this compound may also influence its reactivity in a complex manner. masterorganicchemistry.com

Electrophilic Reactivity at the Ketone Functionality

The ketone at the 6-position presents an electrophilic carbon center, susceptible to attack by nucleophiles. The reactivity of this carbonyl group is influenced by the bicyclic ring system, which dictates the accessibility of the two faces of the carbonyl plane (endo and exo). Attack by nucleophiles can lead to the formation of diastereomeric alcohols, with the stereochemical outcome being governed by the steric and electronic environment.

Studies on the related 3-azabicyclo[3.3.1]nonan-9-ones have shown that reduction with various reducing agents can lead to a mixture of stereoisomeric alcohols. researchgate.netacs.org For example, the reduction of N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with lithium aluminum hydride has been investigated. researchgate.net Similarly, the reduction of 9-azabicyclo[3.3.1]nonan-3-ones with agents like sodium borohydride (B1222165) is a common method to prepare the corresponding alcohols. google.com The stereoselectivity of these reactions is often dependent on the reagent used and the substitution pattern on the bicyclic frame. acs.org Additions of organometallic reagents, such as Grignard reagents, to the ketone are also expected, leading to the formation of tertiary alcohols with varying degrees of stereocontrol. researchgate.net

The table below summarizes typical reactions at the ketone functionality based on analogous systems.

Reaction TypeReagent ExampleProduct TypeStereochemical Consideration
ReductionSodium Borohydride (NaBH₄)Secondary AlcoholFormation of endo/exo isomers
ReductionLithium Aluminum Hydride (LiAlH₄)Secondary AlcoholFormation of endo/exo isomers
Grignard ReactionPhenylmagnesium Bromide (PhMgBr)Tertiary AlcoholDiastereoselective addition
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)AlkeneFormation of an exocyclic double bond

Catalytic Transformations Involving the Bicyclic System (e.g., Hydrogenation)

The bicyclic framework of this compound and its derivatives can undergo various catalytic transformations. A key reaction is the catalytic hydrogenation of the ketone functionality. This process is crucial for the stereoselective synthesis of the corresponding alcohols, which are often valuable intermediates. For instance, the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives can be achieved using a ruthenium complex catalyst in the presence of hydrogen. google.com This method is presented as a cost-effective and simplified process compared to using borohydride reductants. google.com

Another important catalytic transformation is the removal of protecting groups under hydrogenolysis conditions. For example, if the nitrogen atom is protected with a benzyl (B1604629) group, this group can be cleaved by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. google.comrsc.org This deprotection step is often necessary in multi-step syntheses to liberate the free amine for further functionalization. The efficiency of these catalytic processes can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.

Stereoselective Reactions and Control

Achieving stereocontrol is a critical aspect of the synthesis and reactivity of bicyclic systems like this compound. The rigid conformation of the rings often leads to a preference for reagent attack from the less sterically hindered face, resulting in high diastereoselectivity.

The synthesis of related 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved with high stereoselectivity through organocatalytic domino reactions. nih.gov These reactions can generate multiple contiguous stereogenic centers with excellent control. nih.gov In the context of this compound, stereoselective reduction of the ketone is a prime example of stereocontrol. The choice of reducing agent and the potential for substrate-directable reactions, where a substituent on the ring system guides the incoming reagent, are key factors.

Furthermore, the construction of the bicyclic framework itself can be achieved through stereocontrolled methods. For example, enantioselective desymmetrization of allene-linked cyclohexanones, using a dual catalytic system, can produce enantioenriched azabicyclo[3.3.1]nonan-6-one heterocycles. researchgate.net This highlights the importance of catalyst design in controlling the stereochemical outcome of reactions leading to and involving this bicyclic system.

Reaction Energy Profiles and Mechanistic Investigations (e.g., DFT-computed pathways)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the mechanisms and energy profiles of complex organic reactions. For bicyclic systems, DFT calculations can provide insights into conformational preferences, transition state geometries, and reaction pathways.

For instance, DFT calculations have been used to investigate the molecular structure and conformational energies of bicyclo[3.3.1]nonan-9-one, a closely related carbocyclic analogue. researchgate.net These studies help in understanding the relative stability of different conformers, such as the chair-chair and boat-chair forms, which in turn influences reactivity. researchgate.net

Mechanistic investigations of reactions forming related bicyclic systems have also been aided by computational studies. The reaction energy profile for the formation of a vinyl-substituted morphan core, which shares the azabicyclo[3.3.1]nonan-6-one skeleton, has been computed to elucidate the favorability of different reaction pathways. researchgate.net Such computational models are instrumental in predicting stereochemical outcomes and optimizing reaction conditions for the synthesis of complex molecules based on the this compound scaffold.

The table below presents a summary of computational studies on related bicyclic systems.

System StudiedComputational MethodKey Findings
Bicyclo[3.3.1]nonan-9-oneAb initio and DFTCalculated energy difference and inversion barrier between twin-chair and boat-chair conformations. researchgate.net
Formation of vinyl-substituted morphan coreDFT (COSMO-ZORA-M06/TZ2P)Computed reaction energy profile for four possible pathways leading to the azabicyclo[3.3.1]nonan-6-one core. researchgate.net

Computational and Theoretical Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles. These methods are frequently applied to the bicyclo[3.3.1]nonane family to obtain accurate predictions of molecular geometries, energies, and other electronic properties. researchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For bicyclic systems, this is crucial for determining the most stable arrangement of the fused rings. DFT methods, such as those employing the B3LYP functional with a 6–31G(d,p) basis set, are commonly used to optimize the structures of related bicyclic compounds like 3,7-diazabicyclo[3.3.1]nonan-9-ones. nih.gov Such calculations provide precise bond lengths, bond angles, and dihedral angles.

Once an optimized geometry is obtained, analysis of the electronic structure can be performed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For a substituted 3,7-diazabicyclo[3.3.1]nonan-9-one, DFT calculations showed the HOMO's electron density is concentrated on the amidic carbonyl group and the bicyclic system, while the LUMO's density is delocalized over the bicyclic ring and phenyl groups. nih.gov The energy gap between HOMO and LUMO is a key indicator of molecular reactivity and stability. nih.gov

Conformational Energy Calculations and Potential Energy Surfaces

The bicyclo[3.3.1]nonane framework is conformationally flexible and can exist in several forms, primarily the double-chair (chair-chair, CC), chair-boat (CB), and twin-boat (TB) conformations. vu.lt Computational methods are essential for determining the relative stabilities of these conformers.

High-level ab initio and DFT calculations on bicyclo[3.3.1]nonane and its heteroanalogues consistently show that the 'double chair' (CC) conformer is the most stable, dominating over the 'boat–chair' (BC) form. mathnet.ru However, the energy difference can be small, and substitution or the presence of heteroatoms can alter this preference. vu.lt For instance, in the case of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations at the MP4/6-31G level revealed a relatively small energy difference of only 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers. researchgate.netresearchgate.net Similarly, for the parent bicyclo[3.3.1]nonan-9-one, the calculated free energy difference between the CC and BC conformations is approximately 1 kcal/mol, with a calculated inversion barrier of about 6 kcal/mol. researchgate.net

CompoundMethodConformer ComparisonCalculated Energy Difference (kcal/mol)Reference
3-Oxa-7-azabicyclo[3.3.1]nonan-9-oneMP4/6-31GΔE (BC - CC)1.497 researchgate.net
Bicyclo[3.3.1]nonan-9-oneDFTΔG (BC - CC)~1.0 researchgate.net

Transition State Analysis and Reaction Mechanism Elucidation

DFT calculations are instrumental in mapping out reaction pathways by locating and characterizing transition states. This allows for the elucidation of reaction mechanisms and the rationalization of stereochemical outcomes. For example, in the organocatalytic synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives, a domino Michael-hemiacetalization-Michael reaction was proposed. nih.gov Computational studies of the catalytic system helped rationalize the stereochemical outcome by modeling the favored transition state for the initial Michael reaction. nih.gov

Similarly, transition-state calculations at the B3LYP/6-31+G(d,p) level were used to study the stereoselectivity of the hydride reduction of bicyclo[3.3.1]nonane 1,3-diketones, providing insights into the reactivity of the different carbonyl groups. cdnsciencepub.com

Molecular Mechanics (MM) and Force Field Calculations

Molecular mechanics (MM) methods offer a computationally less expensive alternative to quantum mechanics for studying large systems and for performing conformational searches. wustl.edu These methods use classical physics-based potential energy functions, known as force fields, to calculate the energy of a molecule as a function of its atomic coordinates. nih.gov

Force field calculations have been successfully applied to study the conformational preferences of various bicyclo[3.3.1]nonane derivatives. vu.lt These methods can predict geometries and relative energies of different conformers (chair-chair, chair-boat, etc.). vu.lt While generally less accurate than high-level ab initio or DFT methods, they are powerful for scanning potential energy surfaces and identifying low-energy conformers for further analysis. wustl.edu The development of specialized force fields, sometimes derived from quantum mechanical data, allows for accurate modeling of specific classes of molecules, such as heterocyclic compounds. unipi.itrsc.org

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its physicochemical properties and reactivity. These include properties like orbital energies (HOMO, LUMO), electrostatic potential, and partial atomic charges.

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can be a powerful tool for structure elucidation and assignment of experimental spectra.

For bicyclic systems, DFT is frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. academie-sciences.fr Studies on bicyclo[3.3.1]nonan-9-one have used DFT to investigate its ¹³C chemical shifts, which are sensitive to the molecule's conformation. researchgate.net In another example, concerted time-dependent DFT (TDDFT) calculations of optical rotation and circular dichroism (CD) spectra were used to determine the absolute configurations of chiral bicyclo[3.3.1]nonane diones. acs.org This approach compares the computationally simulated spectra with experimental data to assign the stereochemistry unambiguously. acs.org

Applications and Advanced Research Directions of the 4 Oxa 1 Azabicyclo 3.3.1 Nonan 6 One Scaffold

Scaffold in Asymmetric Catalysis

The rigid bicyclo[3.3.1]nonane framework is a valuable platform for developing chiral ligands and organocatalysts used in asymmetric synthesis. The fixed spatial arrangement of the bicyclic system allows for the creation of well-defined chiral environments, which are essential for controlling the stereochemical outcome of a reaction.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and derivatives of the azabicyclo[3.3.1]nonane scaffold have been successfully employed in these transformations. For instance, an organocatalyzed tandem desymmetrization and intramolecular aldol (B89426) reaction, assisted by microwave irradiation, has been developed for the asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes. rsc.org This method facilitates the creation of the morphan scaffold, a core structure found in many natural products, demonstrating the utility of the bicyclic system in complex, stereocontrolled reactions. rsc.org

Ligand Design for Metal Complexation (e.g., Ion Receptors, Metallocycles)

The defined stereochemistry and the presence of heteroatoms (nitrogen and oxygen) make oxa-azabicyclo[3.3.1]nonane scaffolds excellent candidates for the design of selective ligands for metal complexation. The nitrogen and oxygen atoms can act as Lewis bases, coordinating to metal ions to form stable complexes.

Derivatives of the closely related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold are particularly effective as bidentate ligands for transition metal complexes. researchgate.net The rigid framework holds the two nitrogen atoms in close proximity, especially in the double-chair conformation, enabling the formation of stable chelate rings with metal ions like Cu(II), Ni(II), Pd(II), and Zn(II). researchgate.net This inherent rigidity determines the size of the coordination space, leading to strong and selective complexation. researchgate.net This principle of pre-organizing binding sites within a rigid scaffold is directly applicable to the design of ion receptors and metallocycles based on the 4-oxa-1-azabicyclo[3.3.1]nonan-6-one framework, where the oxygen and nitrogen atoms can be strategically positioned for selective metal binding.

Building Blocks in Complex Molecule Synthesis

The azabicyclo[3.3.1]nonane moiety is a core substructure in numerous bioactive natural products, including various alkaloids. nih.govchemijournal.com This prevalence has established the scaffold as a crucial building block in synthetic organic chemistry, providing a robust starting point for the construction of more elaborate molecules. whiterose.ac.ukresearchgate.netcymitquimica.com

The synthesis of these scaffolds often involves condensation reactions that directly form the bicyclic system. nih.gov For example, intramolecular condensation of cyano diesters can produce a 1-azabicyclo[3.3.1]nonan-2-one derivative. nih.gov Once formed, these bicyclic ketones and lactams serve as versatile intermediates. The carbonyl group can be functionalized in numerous ways, and the rigid framework can guide the stereochemistry of subsequent reactions. chemijournal.com The enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, for instance, has been identified as a potentially useful chiral building block for more complex syntheses. researchgate.net

Development of Chemical Probes for Biological Pathways

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The unique three-dimensional shape of the oxa-azabicyclo[3.3.1]nonane scaffold makes it an attractive core for designing such probes. By decorating the rigid framework with appropriate functional groups, it is possible to create molecules that bind with high affinity and selectivity to a specific biological target, such as a protein receptor or enzyme.

A compelling example is the development of an in vivo chemical probe for BCL6 inhibition, which utilized a closely related endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol scaffold. nih.gov In this research, the bicyclic moiety was incorporated into a larger tricyclic quinolinone structure. The larger bridge of the bicyclo[3.3.1]nonane system, compared to smaller bicyclo[3.2.1]octane analogs, was hypothesized to better fill a wedge-shaped pocket in the target protein. This structural modification, combined with a polar hydroxyl group, resulted in a compound with a cellular potency of 4.5 nM, along with improved solubility and metabolic stability. nih.gov This work underscores how the specific geometry of the bicyclo[3.3.1]nonane scaffold can be leveraged to optimize molecular interactions for creating potent and effective chemical probes. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of the this compound scaffold, SAR studies focus on the effects of different substituents and the compound's stereochemistry.

Impact of Substituents on Chemical Reactivity and Molecular Interactions

The biological activity of azabicyclononane derivatives can be significantly modulated by the introduction of various substituents. The nature and position of these functional groups can affect properties like binding affinity, selectivity, and pharmacokinetic profiles.

Studies on related 2,4-diaryl-3-azabicyclo[3.3.1]nonanones have shown that the presence of electron-withdrawing groups (such as halogens) on the aryl rings can enhance antibacterial and antifungal activities. chemijournal.com Similarly, in the development of antitumor agents based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold, it was found that modifying a hydroxyl group at the C-3 position with ester, amide, or ether functionalities either abolished or reduced the activity. nih.gov In contrast, introducing amino acid substituents at the same position led to better antitumor activity. nih.gov These findings highlight the sensitivity of molecular interactions to even small changes in the substituent pattern.

Table 1: Effect of C-3 Substituent on Antitumor Activity of 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one Analogs nih.gov
Substituent at C-3Relative Antitumor Activity
-OH (Natural Product G0069A)Baseline
Ester, Amide, Ether DerivativesReduced or No Activity
Amino Acid DerivativesImproved Activity

Stereochemical Influence on Molecular Interactions

The rigid, three-dimensional nature of the bicyclo[3.3.1]nonane skeleton means that the stereochemistry of the molecule plays a critical role in its interactions with biological targets, which are themselves chiral. science.gov The conformation of the bicyclic rings (e.g., chair-chair vs. chair-boat) and the spatial orientation of substituents (e.g., endo vs. exo or axial vs. equatorial) can dramatically impact biological activity. rsc.orgresearchgate.net

The bicyclo[3.3.1]nonane system typically prefers a chair-chair conformation, but this can be influenced by bulky substituents that may force one of the rings into a boat conformation to avoid steric clashes. rsc.orgresearchgate.net This conformational preference dictates the orientation of attached functional groups and thus their ability to interact with a target's binding site. For example, in a series of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, isomers with a trans relationship between substituents at the 3- and 5-positions exhibited superior stability and antitumor activity compared to their cis counterparts. nih.gov This demonstrates that the precise 3D arrangement of the atoms is a key determinant of the molecule's biological function.

Future Perspectives and Emerging Research Opportunities

Integration of Advanced Synthetic Methodologies

The synthesis of functionalized bicyclo[3.at]nonane systems has been an area of active research. rsc.org Future efforts in the synthesis of 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one and its derivatives are likely to focus on the integration of more advanced and efficient synthetic methodologies.

Recent developments have highlighted several promising approaches for the construction of the bicyclo[3.3.1]nonane core, which can be broadly categorized into:

Intra- and intermolecular C-C bond formation

Intra- and intermolecular C-X bond formation

Ring opening and ring expansion reactions rsc.org

For instance, the Effenberger cyclization, which involves the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride, has proven to be an efficient route to bicyclo[3.3.1]nonane ring systems. rsc.org Adapting such methodologies to incorporate the specific heteroatoms of this compound presents a viable research direction.

Furthermore, organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules. A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through a domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts. nih.gov The application of similar organocatalytic cascade reactions could provide efficient and enantioselective routes to highly substituted this compound derivatives.

MethodologyDescriptionPotential Application to this compound
Effenberger-type CyclizationReaction of an enol ether with a malonyl dichloride to form the bicyclic core. rsc.orgAdaptation of starting materials to incorporate the nitrogen and oxygen heteroatoms.
Organocatalytic Domino ReactionsCascade reactions catalyzed by small organic molecules to build molecular complexity with high stereocontrol. nih.govEnantioselective synthesis of functionalized derivatives.
Intramolecular CondensationFormation of the bicyclic system through intramolecular cyclization of a suitable acyclic precursor. nih.govSynthesis of the core structure from functionalized piperidine (B6355638) or morpholine (B109124) derivatives.

Exploration of Novel Reactivity Patterns (e.g., Anti-Bredt Aspects)

The rigid structure of bicyclic systems can lead to unusual reactivity, particularly in relation to Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system. However, "anti-Bredt" compounds, while often highly strained, can be synthesized and exhibit unique chemical properties.

In related nitrogen-bridgehead bicyclic urethanes, such as 1-aza-3-oxabicyclo[3.3.1]nonan-2-one, the stability of the system, despite formal disagreement with Bredt's rule, is attributed to resonance interaction involving the nitrogen and oxygen atoms with the carbonyl group. arizona.edu The investigation of similar anti-Bredt characteristics in derivatives of this compound could unveil novel reactivity patterns. For example, the generation of a bridgehead enolate or a related reactive intermediate could provide access to previously inaccessible chemical space.

The study of such strained systems is not only of fundamental interest but also holds potential for applications in materials science and the synthesis of complex molecules. The controlled release of strain energy in anti-Bredt compounds can be a driving force for chemical transformations.

Synergistic Experimental and Computational Approaches

The integration of computational chemistry with experimental studies is a powerful strategy for accelerating research. In the context of this compound, computational methods can provide valuable insights into its conformational preferences, electronic structure, and reactivity.

Conformational analysis of bicyclo[3.3.1]nonanes and their heteroanalogs is crucial for understanding their properties and interactions with biological targets. researchgate.net Computational modeling can predict the most stable conformations of this compound and its derivatives, which can guide the design of new compounds with specific three-dimensional shapes.

Furthermore, computational docking studies can be employed to predict the binding modes of these molecules with proteins and other biological macromolecules, thereby aiding in the design of new therapeutic agents. For example, derivatives of the related 4-oxa-1-azabicyclo[3.2.0]heptan-7-one have been designed and synthesized as inhibitors of cysteine proteases. nih.gov A similar synergistic approach could be applied to the development of inhibitors based on the this compound scaffold.

Design of Highly Functionalized Bicyclic Systems for Specific Research Objectives

The this compound scaffold provides a versatile platform for the design of highly functionalized molecules with tailored properties for specific research applications. By introducing various substituents at different positions of the bicyclic ring system, it is possible to fine-tune the steric and electronic properties of the molecule.

An expedient and practical approach to a range of functionalized 3-aza-, 3-oxa-, and 3-thiabicyclo[3.3.1]nonane systems has been reported, yielding derivatives with carbonyl, amino, or carboxyl groups. enamine.net These functionalized compounds are attractive as chemically diverse 3D-scaffolds for applications in drug design.

Q & A

Q. What are the common synthetic routes for 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one, and how can purity be ensured?

The synthesis typically involves cyclization reactions of precursor molecules, such as ketones or amines, under controlled conditions. For example, cyclization of ethyl 3-bromo-2,2-difluoropropanoate derivatives has been employed to form the bicyclic core . Purity (>95%) is validated using HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) further refines the product .

Q. How is the structural conformation of this compound determined experimentally?

X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) are refined using programs like SHELXL or ORTEP-3 to resolve bond lengths, angles, and ring puckering . For non-crystalline samples, NMR analysis (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} DEPT) identifies stereochemistry and substituent positions .

Q. What biological activities are associated with this bicyclic scaffold?

The 3-azabicyclononane core exhibits antibacterial and anticancer properties. Structure-activity relationship (SAR) studies highlight that substituents on the nitrogen or oxygen atoms modulate activity. For instance, electron-withdrawing groups enhance antitumor efficacy by interfering with DNA replication pathways .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

A dual catalytic system combining a chiral prolinamide organocatalyst and copper(I) co-catalyst enables enantioselective desymmetrization of allene-linked cyclohexanones. This method achieves >90% enantiomeric excess (ee) by synchronously activating the substrate and controlling stereochemistry during cyclization . Density functional theory (DFT) calculations validate the transition-state geometry and predict enantioselectivity .

Q. What computational methods are used to analyze ring puckering and conformational dynamics?

Cremer-Pople puckering parameters quantify deviations from planarity in bicyclic systems. For six-membered rings, amplitude (θ) and phase angle (φ) coordinates derived from X-ray data describe puckering modes (e.g., chair vs. boat). Molecular dynamics (MD) simulations in solvents like DMSO reveal flexibility in the oxa-aza bridge under physiological conditions .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation time) or compound purity. Reproducibility requires:

  • Standardizing protocols (e.g., MTT assay with fixed cell densities).
  • Validating purity via orthogonal methods (e.g., LC-MS and elemental analysis).
  • Reporting negative controls and batch-specific activity profiles .

Q. What crystallographic refinement strategies improve accuracy for low-quality diffraction data?

For twinned or low-resolution data, SHELXL’s TWIN/BASF commands model twin domains, while TLS (Translation-Libration-Screw) refinement accounts for rigid-body motion. High-resolution data (>1.0 Å) benefit from anisotropic displacement parameters and Hirshfeld atom refinement (HAR) to resolve hydrogen positions .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ValueMethod/InstrumentReference
Reaction Temperature80–100°CReflux under N₂
Purity Validation>95%HPLC (C18 column)
Enantiomeric Excess>90% eeChiral SFC

Table 2. Computational Tools for Structural Analysis

ToolApplicationReference
SHELXLCrystallographic refinement
Gaussian 16 (DFT)Transition-state modeling
GROMACSConformational MD simulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.